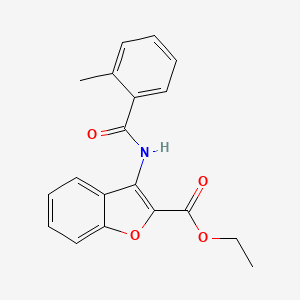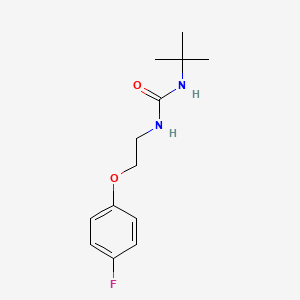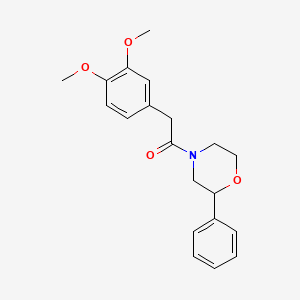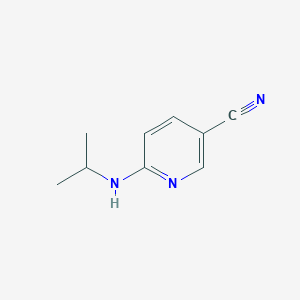![molecular formula C25H21ClN4O3 B2431307 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359483-98-9](/img/no-structure.png)
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C25H21ClN4O3 and its molecular weight is 460.92. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Analysis
Research in the area of synthesis and structural analysis focuses on the development of novel compounds and understanding their molecular geometries through various techniques. For example, the study by Şahin et al. (2011) details the synthesis and crystal structures of compounds with related structural features, highlighting the use of density functional theory (DFT) for molecular geometry optimization and the analysis of molecular electrostatic potential maps and frontier molecular orbitals. This approach is fundamental in the design and synthesis of new chemical entities with potential application in various fields such as pharmaceuticals, agrochemicals, and materials science (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).
Antimicrobial and Anticancer Activity
The exploration of biological activities is a significant application of novel chemical compounds. Studies often investigate the antimicrobial and anticancer properties of these compounds. For instance, the research by Bektaş et al. (2007) focuses on the synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities, demonstrating the potential of these compounds in developing new therapeutic agents with antimicrobial properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Another study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesizes novel pyrazole derivatives and evaluates their in vitro antimicrobial and anticancer activities, highlighting the compounds' efficacy compared to standard drugs. This research underscores the potential of structurally novel pyrazoles in the development of new anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Docking and Theoretical Studies
Molecular docking and theoretical studies represent another crucial application area, aiding in the prediction and rationalization of the interaction between novel compounds and biological targets. These studies help in understanding the mode of action and potential therapeutic applications of new compounds. For example, the work by Thomas et al. (2019) utilizes theoretical calculations to evaluate the electronic structure and physico-chemical properties of pyrazole derivatives, suggesting their suitability as photosensitizers in photovoltaic systems and highlighting their potential anticancer activity through docking studies (Thomas et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system followed by the addition of the 2-(4-ethoxyphenyl) and 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl) groups.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "2-amino-5-methylphenol", "3-chlorobenzaldehyde", "ethyl 4-bromobenzoate", "2-(4-ethoxyphenyl)hydrazinecarboxamide", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "methanol", "dichloromethane", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorophenyl)-5-methyloxazole", "a. 3-chlorobenzaldehyde is reacted with 2-amino-5-methylphenol in methanol to form 2-(3-chlorophenyl)-5-methyl-1,3-oxazole.", "b. The oxazole is then treated with sodium hydride and methyl iodide in DMF to form 2-(3-chlorophenyl)-5-methyloxazole.", "Step 2: Synthesis of ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate", "a. Ethyl 4-bromobenzoate is reacted with the oxazole from step 1b in the presence of potassium carbonate in DMF to form ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate.", "Step 3: Synthesis of 2-(4-ethoxyphenyl)hydrazinecarboxamide", "a. 2-(4-ethoxyphenyl)hydrazinecarboxamide is synthesized by reacting 2-(4-ethoxyphenyl)hydrazine with acetic anhydride and triethylamine in dichloromethane.", "Step 4: Synthesis of 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", "a. Ethyl 4-(2-(3-chlorophenyl)-5-methyloxazol-4-yl)benzoate is reacted with 2-(4-ethoxyphenyl)hydrazinecarboxamide in the presence of potassium carbonate in DMF to form 5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one." ] } | |
CAS-Nummer |
1359483-98-9 |
Molekularformel |
C25H21ClN4O3 |
Molekulargewicht |
460.92 |
IUPAC-Name |
5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C25H21ClN4O3/c1-3-32-20-9-7-17(8-10-20)21-14-23-25(31)29(11-12-30(23)28-21)15-22-16(2)33-24(27-22)18-5-4-6-19(26)13-18/h4-14H,3,15H2,1-2H3 |
InChI-Schlüssel |
QHIFOIHYLVUJFJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopentyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2431225.png)
![4-[4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2431226.png)

![(2,4-dimethylthiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2431228.png)

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)


![N-[Bis(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2431237.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2431244.png)